Dalbavancin B2 is classified as a glycopeptide antibiotic, similar to other members of this class such as vancomycin and teicoplanin. It is synthesized through chemical modifications of the natural product A-40926, which is produced by the actinomycete Nocardia orientalis. The structural modifications enhance its pharmacokinetic properties and stability compared to its parent compound.
The synthesis of Dalbavancin B2 involves several key steps:
The synthesis process is crucial for achieving a high yield of active compound while minimizing unwanted by-products.
Dalbavancin B2 has a complex molecular structure characterized by a glycopeptide backbone with multiple stereocenters. The molecular formula for Dalbavancin B2 is C₁₈₁H₃₃₁N₃O₆S, with a molecular weight of approximately 1816.7 g/mol.
The structure includes:
The stereochemistry of Dalbavancin B2 plays a significant role in its interaction with bacterial cell wall precursors.
Dalbavancin B2 undergoes various chemical reactions, particularly in its interactions with bacterial cell wall components. The primary reaction mechanism involves binding to D-alanyl-D-alanine termini of peptidoglycan precursors, inhibiting cell wall biosynthesis. This action leads to bacterial cell lysis.
Additionally, Dalbavancin can undergo degradation reactions under certain conditions, which can affect its stability and efficacy. For instance, studies have shown that formulations containing cyclodextrins can stabilize Dalbavancin against thermal degradation, enhancing its shelf life and effectiveness in clinical applications .
The mechanism of action for Dalbavancin B2 involves:
Dalbavancin's long half-life allows it to maintain therapeutic levels in the bloodstream for extended periods, making it effective against persistent infections .
Dalbavancin B2 is primarily used in clinical settings for:
Nonomuraea gerenzanensis (previously classified as Nonomuraea sp. ATCC 39727) serves as the exclusive microbial source for the glycopeptide precursor complex A-40926, which includes the dalbavancin B2 congener. This actinomycete employs a complex 37-gene dbv biosynthetic cluster spanning 68.2 kb to synthesize the A-40926 scaffold. The cluster encodes nonribosomal peptide synthetases (NRPS), oxygenases, halogenases, glycosyltransferases, and regulatory proteins essential for assembling the heptapeptide backbone and its modifications [4] [7]. Key enzymatic steps include:
Fermentation optimization studies reveal that glycopeptide production is tightly regulated by phosphate concentration and transcriptional cascades. The pleiotropic regulator WblA represses antibiotic synthesis, while cluster-specific regulators Dbv3 (LAL family) and Dbv4 (StrR family) activate biosynthetic genes. Deletion of wblA coupled with overexpression of dbv3 enhances A-40926 yield by 92% and homolog purity by redirecting metabolic flux [1] [9]. Two-component systems (Dbv6/Dbv22) exert negative feedback, with Δdbv22 mutants showing 2.7-fold increased A-40926 titers due to derepression of dbv3/dbv4 [10].
Table 1: Key Genetic Elements in A-40926 Biosynthesis
Gene | Function | Effect of Deletion |
---|---|---|
dbv3 | Pathway-specific activator (LAL regulator) | Abolishes transcription of dbv1, dbv4, dbv14, dbv15, dbv20, dbv29, dbv32 |
dbv4 | Operon-specific activator (StrR family) | Reduces antibiotic production by >90% |
dbv6/dbv22 | Two-component regulatory system | Deletion increases yield 2.7-fold (Δdbv22) |
dbv16 | Glucosyltransferase | Eliminates glucosamine attachment |
dbv23 | Mannosyltransferase | Prevents mannose addition |
A-40926 exists as a natural mixture of five principal homologs (A0, A1, B0, B1, B2) differentiated by their N-acyl side chains on the aminoglucuronic acid moiety. Homolog B2, characterized as N-decanoyl-A40926, contains a linear C₁₀ fatty acid chain and lacks the N-terminal methyl group present in A-series congeners [3] [8]. The complex is secreted during late fermentation phases (96–144 hours) in N. gerenzanensis, with B2 typically constituting <15% of the total yield under standard conditions [1].
Structural refinement faces significant challenges due to:
Industrial purification leverages hydrophobic interaction chromatography (HIC) with polymeric resins (e.g., Diaion HP20). A patented process achieves >95% A-40926 purity via sequential steps:
Table 2: Composition of A-40926 Homolog Complex
Homolog | R₁ (Fatty Acyl Chain) | R₂ (N-Terminus) | Relative Abundance (%) |
---|---|---|---|
A0 | 10-methylundecanoyl | -H | 8–12% |
A1 | 9-methyldecanoyl | -H | 10–15% |
B0 | isododecanoyl (branched C₁₂) | -CH₃ | 40–50% |
B1 | anteiso-tridecanoyl | -CH₃ | 15–20% |
B2 | n-decanoyl (C₁₀) | -CH₃ | 5–15% |
Homolog-specific engineering exploits enzymatic and chemical approaches to enhance B2 yield:
Enzymatic Differentiation
Chemical Differentiation
The N-acylaminoglucuronic acid moiety dictates dalbavancin B2’s physicochemical and biological properties through:
Structure-Activity Relationships
Semisynthetic Derivation
Dalbavancin B2 synthesis proceeds via:
Table 3: Impact of Fatty Acid Chains on Dalbavancin Homolog Properties
Property | B0 (Isododecanoyl) | B2 (Decanoyl) | B1 (Anteisotridecanoyl) |
---|---|---|---|
Chain Structure | Branched C₁₂ | Linear C₁₀ | Branched C₁₃ |
MIC₉₀ vs. MRSA (μg/mL) | 0.06 | 0.06 | 0.12 |
Aqueous Solubility (mg/mL) | 0.9 | 1.2 | 0.7 |
Plasma Protein Binding (%) | 98 | 93 | 99 |
Aggregation Threshold (mM) | 0.15 | 0.45 | 0.10 |
B2’s linear decanoyl chain provides optimal pharmacokinetics by reducing non-specific protein binding (93% vs. 98% for B0) while maintaining potent bactericidal activity. This balance makes B2 a valuable minor component of the dalbavancin drug substance, contributing to its extended half-life (346 hours) and tissue penetration [5] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7